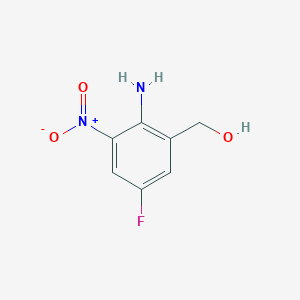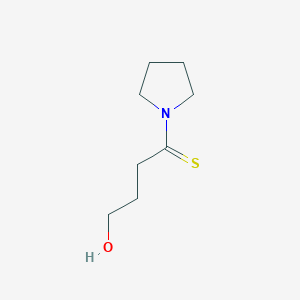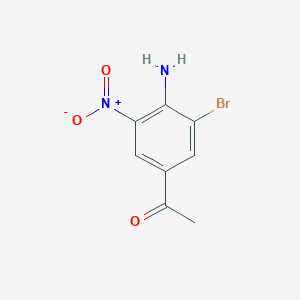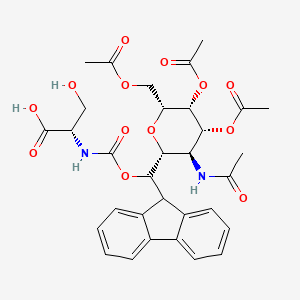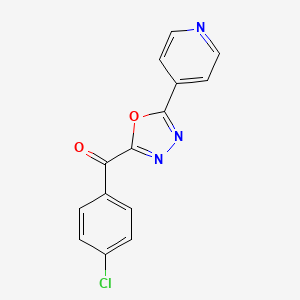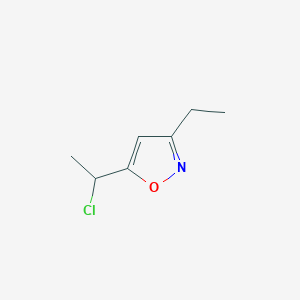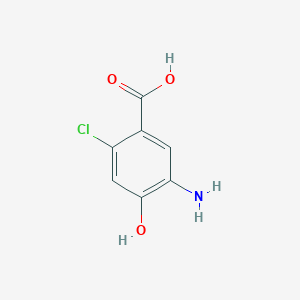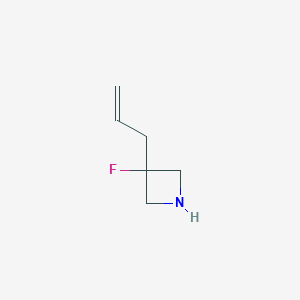
3-Allyl-3-fluoro-azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-3-fluoro-azetidine is a four-membered nitrogen-containing heterocyclic compound. . The presence of both allyl and fluoro substituents on the azetidine ring further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-3-fluoro-azetidine typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of N-allyl fluoroamines. This reaction can be catalyzed by various agents, including copper catalysts under photo-induced conditions . The reaction conditions often involve mild temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Allyl-3-fluoro-azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The fluoro and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Wissenschaftliche Forschungsanwendungen
3-Allyl-3-fluoro-azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for the development of bioactive molecules. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine: this compound derivatives may exhibit pharmacological activities, making them potential leads for drug discovery. Their ability to interact with biological targets can be harnessed for therapeutic purposes.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Allyl-3-fluoro-azetidine involves its interaction with specific molecular targets. The presence of the fluoro group can enhance its binding affinity to certain enzymes or receptors. The allyl group may facilitate interactions with hydrophobic pockets in proteins. The compound’s ring strain can also play a role in its reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Azetidine: The parent compound without any substituents.
3-Allyl-azetidine: Lacks the fluoro substituent.
3-Fluoro-azetidine: Lacks the allyl substituent.
Comparison: 3-Allyl-3-fluoro-azetidine is unique due to the presence of both allyl and fluoro groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability. Compared to azetidine, the substituted compound exhibits higher reactivity due to the electron-withdrawing effect of the fluoro group and the electron-donating effect of the allyl group. This makes it more versatile in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C6H10FN |
|---|---|
Molekulargewicht |
115.15 g/mol |
IUPAC-Name |
3-fluoro-3-prop-2-enylazetidine |
InChI |
InChI=1S/C6H10FN/c1-2-3-6(7)4-8-5-6/h2,8H,1,3-5H2 |
InChI-Schlüssel |
BQOASKOWHNNZBN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CNC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


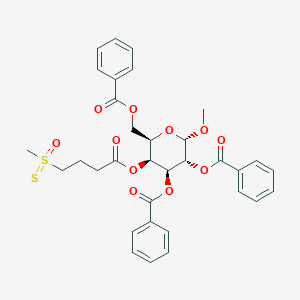
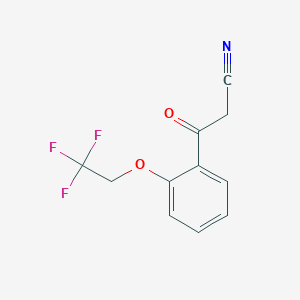
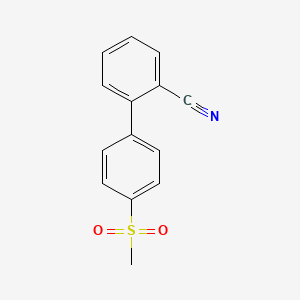
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)

